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Compound of Interest

Ethyl imidazo[1,2-a]pyridine-6-
Compound Name:
carboxylate

Cat. No.: B173054

CAS Number: 158001-04-8

A Comprehensive Overview for Researchers and
Drug Development Professionals

Introduction: Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound
belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged
structure" in medicinal chemistry due to its prevalence in a variety of biologically active
compounds. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide spectrum of
pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory
properties. This technical guide provides a detailed overview of the synthesis, chemical
properties, and known biological activities of ethyl imidazo[1,2-a]pyridine-6-carboxylate and
its close analogs, aimed at researchers and professionals in the field of drug discovery and
development.

Chemical Properties and Data
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Property Value

CAS Number 158001-04-8

Molecular Formula C10H10N202

Molecular Weight 190.20 g/mol

IUPAC Name ethyl imidazo[1,2-a]pyridine-6-carboxylate

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-
aminopyridine derivative with an a-halocarbonyl compound. While a specific detailed protocol
for the synthesis of ethyl imidazo[1,2-a]pyridine-6-carboxylate is not readily available in the
searched literature, a general and widely applicable synthetic route is the Tschitschibabin
reaction.

General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridine Derivatives:

A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction
of a substituted 2-aminopyridine with an a-haloketone or a-haloester. For the synthesis of ethyl
imidazo[1,2-a]pyridine-6-carboxylate, the logical starting materials would be 2-amino-5-
carboxypyridine (or its ethyl ester) and a suitable a-haloacetyl derivative.

lllustrative Synthesis Workflow:
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Caption: General synthetic workflow for imidazo[1,2-a]pyridines.
Detailed Experimental Steps (Hypothetical Protocol based on related syntheses):

Reaction Setup: To a solution of ethyl 2-aminopyridine-5-carboxylate (1 equivalent) in a
suitable solvent such as ethanol or DMF, is added an a-haloacetyl derivative like ethyl
bromopyruvate (1.1 equivalents).

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and
the progress is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the
solvent is removed under reduced pressure.

Purification: The crude product is then purified by column chromatography on silica gel using
an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure
ethyl imidazo[1,2-a]pyridine-6-carboxylate.
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Spectroscopic Data

While specific spectra for ethyl imidazo[1,2-a]pyridine-6-carboxylate were not found in the
search results, data for closely related analogs are available and can be used for comparative
purposes.

Expected Spectroscopic Features:

¢ H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons on the imidazo[1,2-a]pyridine core, a quartet and a triplet for the ethyl ester
group, and any other substituent protons.

e 13C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the
fused ring system, the carbonyl carbon of the ester, and the carbons of the ethyl group.

e Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding
to the molecular weight of the compound (190.20 g/mol ).

Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a key component in numerous compounds with
significant biological activity. While specific bioactivity data for ethyl imidazo[1,2-a]pyridine-6-
carboxylate is not detailed in the provided search results, the broader class of compounds has
been extensively studied, particularly as anticancer and antitubercular agents.

Anticancer Activity

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent
anticancer agents. A key mechanism of action for some of these compounds is the inhibition of
the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial
for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway Inhibition:
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been synthesized and shown to
be potent PI3Ka inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines.

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents,
with some compounds demonstrating potent activity against drug-sensitive and drug-resistant
strains of Mycobacterium tuberculosis. A key target for some of these compounds is QcrB, a
subunit of the ubiquinol cytochrome c reductase (cytochrome bcl complex), which is essential
for cellular respiration.

Inhibition of Mycobacterial Respiration:
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¢ To cite this document: BenchChem. [Technical Guide: Ethyl Imidazo[1,2-a]pyridine-6-
carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173054#ethyl-imidazo-1-2-a-pyridine-6-carboxylate-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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